molecular formula C25H31N2NaO5 B1260816 Ifetroban sodium CAS No. 156715-37-6

Ifetroban sodium

Cat. No.: B1260816
CAS No.: 156715-37-6
M. Wt: 462.5 g/mol
InChI Key: WOHSQDNIXPEQAE-QBKVZTCDSA-M
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Preparation Methods

The synthesis of ifetroban sodium involves several steps. One practical synthesis route starts with the optically active 7-oxabicyclo[2.2.1]heptane lactol. The interphenylene side chain is introduced by deprotonation with ethylmagnesium bromide followed by treatment with excess aryl Grignard reagent to afford a crystalline diol . The process involves multiple steps of purification and crystallization to achieve the desired product. Industrial production methods typically involve scale-up processes in Kilo Labs and Pilot Plants to produce bulk drug substances required for clinical trials .

Chemical Reactions Analysis

Ifetroban sodium undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo substitution reactions, particularly at the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Ifetroban sodium has a wide range of scientific research applications:

Mechanism of Action

Ifetroban sodium exerts its effects by antagonizing thromboxane A2 and prostaglandin H2 receptors. These receptors are involved in platelet aggregation and vascular contraction. By blocking these receptors, this compound inhibits platelet aggregation and relaxes vascular smooth muscle, providing cardioprotective and antithrombotic effects .

Comparison with Similar Compounds

Ifetroban sodium is unique in its high selectivity and potency as a thromboxane receptor antagonist. Similar compounds include:

Properties

IUPAC Name

sodium;3-[2-[[(1S,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5.Na/c1-2-3-6-13-26-24(30)19-15-31-25(27-19)23-18(20-10-11-21(23)32-20)14-17-8-5-4-7-16(17)9-12-22(28)29;/h4-5,7-8,15,18,20-21,23H,2-3,6,9-14H2,1H3,(H,26,30)(H,28,29);/q;+1/p-1/t18-,20-,21+,23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHSQDNIXPEQAE-QBKVZTCDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=COC(=N1)C2C3CCC(C2CC4=CC=CC=C4CCC(=O)[O-])O3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCNC(=O)C1=COC(=N1)[C@@H]2[C@H]3CC[C@@H]([C@@H]2CC4=CC=CC=C4CCC(=O)[O-])O3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N2NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40935504
Record name Sodium 3-{2-[(3-{4-[hydroxy(pentylimino)methyl]-1,3-oxazol-2-yl}-7-oxabicyclo[2.2.1]heptan-2-yl)methyl]phenyl}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156715-37-6
Record name Ifetroban sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156715376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 3-{2-[(3-{4-[hydroxy(pentylimino)methyl]-1,3-oxazol-2-yl}-7-oxabicyclo[2.2.1]heptan-2-yl)methyl]phenyl}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IFETROBAN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48IJA0E92C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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